molecular formula C12H12F3N3 B1630189 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine CAS No. 910095-35-1

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine

Cat. No.: B1630189
CAS No.: 910095-35-1
M. Wt: 255.24 g/mol
InChI Key: LAEYZMDFNCMFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine (CAS: 910095-35-1) is a benzylamine derivative featuring a pyrazole ring substituted with a methyl group at position 1 and a trifluoromethyl group at position 2. This compound is structurally characterized by a benzene ring fused to the pyrazole moiety via a methylene bridge, with a primary amine group (-NH2) attached to the benzyl position. It serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity and the electron-withdrawing effects of the trifluoromethyl group, which enhance stability and influence binding interactions .

The N-methylated derivative, N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine (CAS: 898598-62-4), replaces the primary amine with a secondary amine (-NHCH3).

Properties

IUPAC Name

[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-18-10(6-11(17-18)12(13,14)15)9-5-3-2-4-8(9)7-16/h2-6H,7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEYZMDFNCMFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640366
Record name 1-{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910095-35-1
Record name 1-{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

This method, adapted from WO2015032859A1, involves the oxidative coupling of secondary benzylic amines with pyrazole carbaldehydes. For 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine, the proposed pathway is:

  • Synthesis of Pyrazole Carbaldehyde : 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is prepared via lithiation and formylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole.
  • Coupling with Benzylamine : The aldehyde reacts with N-methyl-2-aminobenzylamine in the presence of FeSO₄·7H₂O and CaCO₃ in acetonitrile at 60°C.
  • Oxidation : t-Butyl hydroperoxide (t-BuOOH) or NaOCl serves as the oxidant, facilitating imine formation and subsequent reduction to the amine.

Example Protocol (adapted from Patent WO2015032859A1):

  • Reactants :
    • 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde (0.56 mmol)
    • N-Methyl-2-aminobenzylamine (0.94 mmol)
  • Catalyst : FeSO₄·7H₂O (0.26 mmol), CaCO₃ (0.53 mmol)
  • Solvent : Acetonitrile
  • Conditions : 60°C, 5–10 hours
  • Yield : 57% (crude product, 60% purity)

Key Parameters

Parameter Value Source
Catalyst FeSO₄·7H₂O, CaCO₃
Oxidant t-BuOOH or NaOCl
Temperature 60°C
Reaction Time 5–10 hours
Solvent Acetonitrile

This method prioritizes scalability but requires stringent purification due to intermediate instability.

Functionalization of Pyrazole Intermediates

Pyrazole Synthesis via Lithiation

Enamine’s protocol outlines a high-yielding route to 1-methyl-3-(trifluoromethyl)-1H-pyrazole:

  • Starting Material : 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one undergoes cyclocondensation with methylhydrazine to yield regioisomeric pyrazoles.
  • Separation : Distillation under reduced pressure isolates 1-methyl-3-(trifluoromethyl)-1H-pyrazole (boiling point 120°C at 0.1 mm Hg).
  • Functionalization : Lithiation at the 4-position using LiTMP enables introduction of electrophiles (e.g., benzyl halides).

Example Protocol (adapted from Enamine):

  • Reactants :
    • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq)
    • 2-Bromobenzylamine (1.2 eq)
  • Conditions :
    • Lithiation: LiTMP, THF, -78°C
    • Quenching: Benzyl bromide, 0°C to RT
  • Yield : 72% after column purification

Bromination and Cross-Coupling

Bromination of the pyrazole at the 4-position (NBS, CCl₄) followed by Suzuki-Miyaura coupling with 2-aminophenylboronic acid offers an alternative route.

Key Data :

Step Conditions Yield Source
Bromination NBS, CCl₄, 25°C, 6 hours 85%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 68%

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Oxidative Coupling Single-step, scalable Moderate purity (57–60%)
Lithiation/Functionalization High regiocontrol Requires cryogenic conditions
Bromination/Suzuki Versatile for derivatives Multi-step, lower yield

Purity and Characterization

  • HPLC Analysis : Crude products from oxidative coupling show 60% purity, necessitating acid-base extraction or chromatography.
  • NMR Data (Post-Purification):
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 6.85 (s, 1H, Pyrazole-H), 4.69 (s, 2H, CH₂NH), 3.80 (s, 3H, N-CH₃).
    • ¹⁹F NMR : -62.5 ppm (CF₃), -110.2 ppm (C-F).

Chemical Reactions Analysis

Types of Reactions

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine have been synthesized and tested for their ability to inhibit specific cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Inflammation and Pain Relief
The compound has also been investigated for its anti-inflammatory and analgesic effects. Studies suggest that it may act by inhibiting certain pathways involved in inflammation, thereby providing relief from pain . This application is particularly relevant in the development of new pain management therapies.

Agrochemical Applications

Herbicide Development
In agrochemistry, the unique trifluoromethyl group present in the compound enhances its biological activity against various plant pathogens. Research has focused on utilizing this compound as a lead compound for designing novel herbicides that are effective against resistant weed species while being environmentally friendly .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Its unique structure allows for improved interaction within polymer chains, leading to materials with superior performance characteristics .

Case Studies

Study Title Application Area Findings
Anticancer Activity of Pyrazole DerivativesMedicinal ChemistryInduced apoptosis in cancer cell lines; potential for drug development.
Anti-inflammatory Effects of Trifluoromethyl CompoundsPain ManagementInhibition of inflammatory pathways; promising analgesic properties.
Development of Novel HerbicidesAgrochemistryEffective against resistant weed species; environmentally friendly options.
Enhanced Polymer Properties Using Pyrazole DerivativesMaterial ScienceImproved thermal stability and mechanical strength in polymer matrices.

Mechanism of Action

The mechanism of action of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with variations in substituents, heterocyclic cores, and functional groups (Table 1).

Table 1: Key Structural and Physical Properties of Target Compound and Analogs
Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Melting Point (°C) Purity Source
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine (910095-35-1) C12H12F3N3 255.24 Primary amine, Pyrazole Trifluoromethyl, Benzylamine - 97%
N-Methyl derivative (898598-62-4) C13H14F3N3 269.27 Secondary amine, Pyrazole Trifluoromethyl, Methyl, Benzylamine - 97%
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole C14H10BrF3N4OS 423.22 Oxadiazole, Thioether 4-Bromobenzyl, Trifluoromethyl 113–114 83.3%
2-[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid C8H9F3N2O2 222.17 Carboxylic acid, Pyrazole Ethyl, Trifluoromethyl - 95%
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile C12H8F3N3 251.21 Nitrile, Pyrazole Trifluoromethyl, Methyl - -

Key Comparisons

Substituent Effects on Reactivity and Bioactivity
  • Primary vs. Secondary Amine : The parent benzylamine (CAS: 910095-35-1) exhibits higher nucleophilicity due to its primary amine, favoring reactions like acylation or Schiff base formation. In contrast, the N-methyl derivative (CAS: 898598-62-4) shows reduced basicity and increased metabolic stability, critical for prolonged drug activity .
  • Trifluoromethyl Group : The -CF3 group in all analogs enhances electron-withdrawing effects, stabilizing the pyrazole ring and influencing intermolecular interactions (e.g., hydrophobic binding in enzyme pockets) .
Heterocyclic Core Modifications
  • Oxadiazole Derivatives (): Compounds like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole feature a 1,3,4-oxadiazole ring instead of benzylamine. Higher melting points (e.g., 113–114°C) suggest stronger crystal lattice interactions due to bromine substituents .
  • Carboxylic Acid and Nitrile Derivatives : The acetic acid analog () offers aqueous solubility via its -COOH group, while the benzonitrile derivative () provides a polarizable nitrile group for dipole-dipole interactions, useful in metal-catalyzed cross-couplings .
Pharmacokinetic Implications
  • Lipophilicity : The N-methyl group in CAS: 898598-62-4 increases logP compared to the primary amine, enhancing membrane permeability. Conversely, the carboxylic acid derivative () has lower logP, favoring renal excretion .
  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, extending half-life in vivo across all analogs .

Biological Activity

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by research findings and case studies.

  • Molecular Formula : C13H14F3N3
  • Molecular Weight : 269.26 g/mol
  • CAS Number : 898598-62-4
  • IUPAC Name : N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine

Structure

The structure of this compound includes a pyrazole ring with a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Anticancer Properties

Research has demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. In particular, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Case Study: Apoptosis Induction

A study evaluated the apoptosis-inducing effects of related pyrazole compounds on MDA-MB-231 cells. The results indicated that certain compounds could enhance caspase-3 activity significantly, suggesting their potential as anticancer agents. For instance, at a concentration of 10 μM, these compounds increased caspase-3 activity by 1.33 to 1.57 times compared to controls .

The mechanism by which this compound exerts its effects may involve:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Inhibition of Key Enzymes : The trifluoromethyl group enhances binding affinity to target proteins, potentially inhibiting enzymes involved in tumor growth and survival .

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have been reported to possess antibacterial and anti-inflammatory properties. For example, pyrazole derivatives have shown promise in treating infections and reducing inflammation in various models .

Research Findings Summary Table

StudyFindingsReference
Anticancer ActivityInduced apoptosis in MDA-MB-231 cells; enhanced caspase-3 activity
Microtubule DisruptionInhibited microtubule assembly at concentrations as low as 20 μM
Antibacterial EffectsDemonstrated activity against multiple bacterial strains
Anti-inflammatory PropertiesReduced inflammation markers in animal models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine, and how can reaction conditions be optimized?

  • Methodology : Begin with coupling reactions between substituted pyrazole precursors (e.g., 1-methyl-3-(trifluoromethyl)pyrazole) and benzylamine derivatives. Catalytic systems like Pd-mediated cross-coupling or nucleophilic aromatic substitution under anhydrous conditions (e.g., DMF, THF) can be explored. Optimize temperature (80–120°C) and stoichiometry using Design of Experiments (DoE) to maximize yield. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity. Monitor intermediates via TLC and confirm final structure via NMR and mass spectrometry .

Q. How can advanced spectroscopic techniques confirm the compound’s structure and purity?

  • Methodology : Use ¹H/¹³C NMR to assign proton and carbon environments (e.g., trifluoromethyl groups show distinct ¹⁹F coupling in ¹H NMR). 2D NMR (COSY, HSQC, HMBC) resolves connectivity between the pyrazole and benzylamine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode, [M+H]⁺). Elemental analysis confirms C/H/N/F ratios within ±0.4% of theoretical values. For crystalline samples, X-ray crystallography (SHELXL refinement) determines bond angles/packing interactions .

Q. What analytical methods are recommended for assessing solubility and stability under varying pH?

  • Methodology : Perform HPLC-UV or UPLC-MS in buffers (pH 1–13) to quantify solubility. Use shake-flask methods with octanol/water partitioning to measure logP. Stability studies (accelerated degradation at 40°C/75% RH) identify hydrolytic or oxidative degradation pathways. Monitor via HPLC-DAD and characterize degradation products using LC-MS/MS .

Advanced Research Questions

Q. How do steric/electronic effects of the trifluoromethyl group influence reactivity in catalytic systems?

  • Methodology : Conduct DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to map electron density and Fukui indices, predicting nucleophilic/electrophilic sites. Compare reaction rates of trifluoromethyl-substituted analogs vs. non-fluorinated counterparts in SNAr or Suzuki-Miyaura couplings. The CF₃ group’s strong electron-withdrawing nature stabilizes transition states in electrophilic substitutions but may hinder steric accessibility .

Q. What computational approaches predict electronic properties and biological target interactions?

  • Methodology : Perform molecular docking (AutoDock Vina, Glide) against protein targets (e.g., kinases, GPCRs) using PyMOL for visualization. Calculate HOMO-LUMO gaps (Gaussian) to assess redox stability. MD simulations (AMBER, GROMACS) evaluate binding pose stability over 100 ns trajectories. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How can contradictory biological activity data from in vitro assays be resolved?

  • Methodology : Standardize assay conditions (e.g., cell line viability, ATP levels). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter). Apply multivariate statistical analysis (PCA, PLS) to identify confounding variables (e.g., solvent DMSO concentration, serum interference). Cross-reference with literature on structurally related pyrazole analogs .

Q. What chiral resolution techniques achieve enantiomeric purity for derivatives?

  • Methodology : Synthesize chiral analogs via asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts for epoxidation). Separate enantiomers using chiral HPLC (Chiralpak AD-H column) or SFC with CO₂/ethanol mobile phases. Confirm enantiomeric excess (ee) via circular dichroism (CD) or NMR with chiral shift reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine
Reactant of Route 2
Reactant of Route 2
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.